

An In-depth Technical Guide to Azoxystrobin Resistance Mechanisms in Fungi

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This guide provides a comprehensive overview of the molecular and cellular mechanisms underlying **azoxystrobin** resistance in pathogenic fungi. **Azoxystrobin**, a widely used quinone outside inhibitor (QoI) fungicide, targets the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain, inhibiting ATP synthesis.^[1] However, the emergence of resistance poses a significant challenge to its efficacy. Understanding the mechanisms of resistance is crucial for developing sustainable disease management strategies and designing novel fungicides.

Core Resistance Mechanisms

Fungal resistance to **azoxystrobin** is primarily attributed to three key mechanisms: target site modification, activation of alternative metabolic pathways, and enhanced efflux of the fungicide.

Target Site Modification: Mutations in the Cytochrome b Gene

The most common mechanism of resistance involves mutations in the mitochondrial cytochrome b gene (CYTB), which encodes the protein that is the target of **azoxystrobin**. These mutations alter the fungicide's binding site, reducing its inhibitory effect.^{[2][3]}

Three main point mutations in the CYTB gene are associated with **azoxystrobin** resistance:

- G143A: A substitution of glycine (G) with alanine (A) at codon 143. This is the most prevalent and significant mutation, conferring high levels of resistance to **azoxystrobin**.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- F129L: A substitution of phenylalanine (F) with leucine (L) at codon 129. This mutation generally confers a moderate level of resistance.[\[4\]](#)[\[6\]](#)[\[7\]](#)
- G137R: A substitution of glycine (G) with arginine (R) at codon 137. This mutation has also been associated with resistance, though it is less common than G143A and F129L.[\[2\]](#)

These mutations prevent **azoxystrobin** from effectively binding to the Qo site of the cytochrome b protein, thus allowing mitochondrial respiration to continue even in the presence of the fungicide.[\[2\]](#)[\[6\]](#)

Alternative Respiration Pathway: The Role of Alternative Oxidase (AOX)

A secondary, non-target site-based resistance mechanism involves the activation of the alternative oxidase (AOX) pathway.[\[8\]](#)[\[9\]](#) AOX provides an alternative route for electrons in the respiratory chain, bypassing Complex III where **azoxystrobin** acts.[\[8\]](#)[\[10\]](#) While this pathway is less efficient in terms of ATP production, it allows the fungus to survive and grow in the presence of the fungicide.[\[8\]](#)[\[10\]](#) The expression of the AOX gene can be induced by the stress caused by the inhibition of the main respiratory pathway by **azoxystrobin**.[\[8\]](#)[\[11\]](#)

Enhanced Fungicide Efflux: The Role of ABC Transporters

ATP-binding cassette (ABC) transporters are membrane proteins that actively pump a wide variety of substances, including fungicides, out of the fungal cell.[\[3\]](#)[\[7\]](#)[\[12\]](#) Overexpression of genes encoding specific ABC transporters can lead to increased efflux of **azoxystrobin**, reducing its intracellular concentration and thus its toxic effect.[\[7\]](#)[\[12\]](#) This mechanism contributes to multidrug resistance, as these transporters can often recognize and pump out a broad range of xenobiotics.[\[3\]](#)[\[12\]](#)

Stress Signaling Pathways

Fungal stress response pathways, such as the High-Osmolarity Glycerol (HOG) and the Cell Wall Integrity (CWI) pathways, play a role in tolerance to fungicides.[\[12\]](#)[\[13\]](#) These pathways

are activated by various environmental stresses, including the presence of fungicides, and can trigger downstream responses that help the fungus cope with the toxic effects of the chemical. [12][13] For example, the HOG pathway has been implicated in the response to certain fungicides, although its role in **azoxystrobin** resistance is still being fully elucidated.[13]

Quantitative Data on Azoxystrobin Resistance

The level of resistance to **azoxystrobin** is typically quantified by determining the effective concentration that inhibits 50% of fungal growth or spore germination (EC50). The following tables summarize EC50 values for various fungal species with different resistance mechanisms.

Table 1: EC50 Values of **Azoxystrobin** for Fungal Species with CYTB Mutations

Fungal Species	Mutation	EC50 (µg/mL)	Resistance Level	Reference
Cercospora nicotianae	Wild Type	< 0.08	Sensitive	[6] [7]
F129L	0.177 - 0.535	Moderate	[6]	
G143A	> 1.15	High	[6]	
Pyricularia grisea	F129L	-	Moderate	[4]
G143A	Significantly higher than F129L	High	[4]	
Colletotrichum spp.	Wild Type	< 0.6	Sensitive	[15] [14]
F129L	2.6 - 7.8	Moderate	[14]	
G143A	> 100	High	[15] [14]	
Penicillium digitatum	Wild Type	0.0250 (mycelial growth)	Sensitive	[5]
0.0426 (conidial germination)	[5]			
G143A	-	High	[5]	
Sclerotinia sclerotiorum	Wild Type	0.1127 - 0.6163	Sensitive	[16]
Alternaria alternata	-	1.86	-	[17]
Aspergillus flavus	-	0.12 - 297.22	Variable	[18]
Zymoseptoria tritici	-	0.009 - 29.140	Variable	[19]

Table 2: Effect of Alternative Oxidase Inhibitor (SHAM) on **Azoxystrobin** EC50

Fungal Species	Treatment	EC50 of Azoxystrobin (µg/mL)	Effect of SHAM	Reference
Sclerotinia sclerotiorum	Without SHAM	-	-	[6][13][20][21]
With SHAM (20 µg/mL)	Declined by 52.7% to 78.1%	Increased sensitivity	[6][13][20][21]	
Botrytis cinerea	Without SHAM	-	-	[6][13][20][21]
With SHAM (80 µg/mL)	Declined by 52.7% to 78.1%	Increased sensitivity	[6][13][20][21]	

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate **azoxystrobin** resistance.

Fungicide Sensitivity Assays

a) Mycelial Growth Inhibition Assay

This assay determines the effect of a fungicide on the vegetative growth of a fungus.[22][23][24][25]

Materials:

- Fungal isolate of interest
- Potato Dextrose Agar (PDA) medium
- **Azoxystrobin** stock solution (e.g., in DMSO)
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5 mm)

- Incubator

Procedure:

- Prepare PDA medium and autoclave. Allow it to cool to approximately 50°C.
- Add the appropriate volume of **azoxystrobin** stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent (e.g., DMSO) at the highest concentration used.
- Pour the amended PDA into Petri dishes and allow them to solidify.
- From the edge of an actively growing fungal culture on a PDA plate, take a 5 mm mycelial plug using a sterile cork borer.
- Place the mycelial plug in the center of each fungicide-amended and control plate.
- Incubate the plates at the optimal temperature for the fungal species (e.g., 25°C) in the dark.
- Measure the diameter of the fungal colony (in two perpendicular directions) at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.
- Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
- Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting a dose-response curve.

b) Spore Germination Inhibition Assay

This assay assesses the impact of a fungicide on the germination of fungal spores.[\[1\]](#)[\[8\]](#)[\[15\]](#)[\[26\]](#)[\[27\]](#)

Materials:

- Fungal spores

- Germination medium (e.g., Potato Dextrose Broth - PDB)
- **Azoxystrobin** stock solution
- Sterile microtiter plates (96-well) or cavity slides
- Microscope
- Hemocytometer

Procedure:

- Prepare a spore suspension from a mature fungal culture in sterile water and determine the spore concentration using a hemocytometer. Adjust the concentration to a desired level (e.g., 1×10^5 spores/mL).
- Prepare a series of **azoxystrobin** dilutions in the germination medium in the wells of a microtiter plate or on cavity slides. Include a solvent control and a negative control (medium only).
- Add the spore suspension to each well or cavity.
- Incubate the plates/slides at the optimal temperature for germination (e.g., 25°C) for a period sufficient for germination in the control (e.g., 12-24 hours).
- Observe the spores under a microscope and count the number of germinated and non-germinated spores (a spore is considered germinated if the germ tube is at least half the length of the spore).
- Calculate the percentage of spore germination for each treatment.
- Calculate the percentage of inhibition of spore germination relative to the control.
- Determine the EC50 value as described for the mycelial growth assay.

Molecular Analysis of Resistance

a) Site-Directed Mutagenesis of the Cytochrome b Gene

This technique is used to introduce specific mutations into the CYTB gene to confirm their role in **azoxystrobin** resistance.[\[10\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)

Materials:

- Plasmid DNA containing the wild-type CYTB gene
- Mutagenic primers containing the desired mutation (e.g., G143A)
- High-fidelity DNA polymerase (e.g., Pfu polymerase)
- dNTPs
- DpnI restriction enzyme
- Competent E. coli cells
- LB agar plates with appropriate antibiotic

Procedure:

- **Primer Design:** Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation in the middle. The primers should have a high GC content and a melting temperature (T_m) $\geq 78^\circ\text{C}$.
- **PCR Amplification:** Perform PCR using the plasmid DNA as a template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation. Use a high-fidelity polymerase to minimize secondary mutations. A typical PCR program would be:
 - Initial denaturation: 95°C for 1-2 minutes.
 - 18-25 cycles of:
 - Denaturation: 95°C for 30-50 seconds.
 - Annealing: $55\text{-}60^\circ\text{C}$ for 50-60 seconds.
 - Extension: 68°C for 1 minute per kb of plasmid length.

- Final extension: 68°C for 5-7 minutes.
- DpnI Digestion: After PCR, digest the reaction mixture with DpnI enzyme for 1-2 hours at 37°C. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.
- Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
- Selection and Sequencing: Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection. Isolate plasmid DNA from the resulting colonies and sequence the CYTB gene to confirm the presence of the desired mutation.

b) Gene Expression Analysis by RT-qPCR

This method is used to quantify the expression levels of genes involved in resistance, such as AOX and genes encoding ABC transporters.[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)

Materials:

- Fungal mycelium grown with and without **azoxystrobin** treatment
- RNA extraction kit
- Reverse transcriptase for cDNA synthesis
- qPCR instrument
- SYBR Green or TaqMan probes
- Gene-specific primers for the target genes (AOX, ABC transporter genes) and a reference gene (e.g., actin, tubulin, or GAPDH)

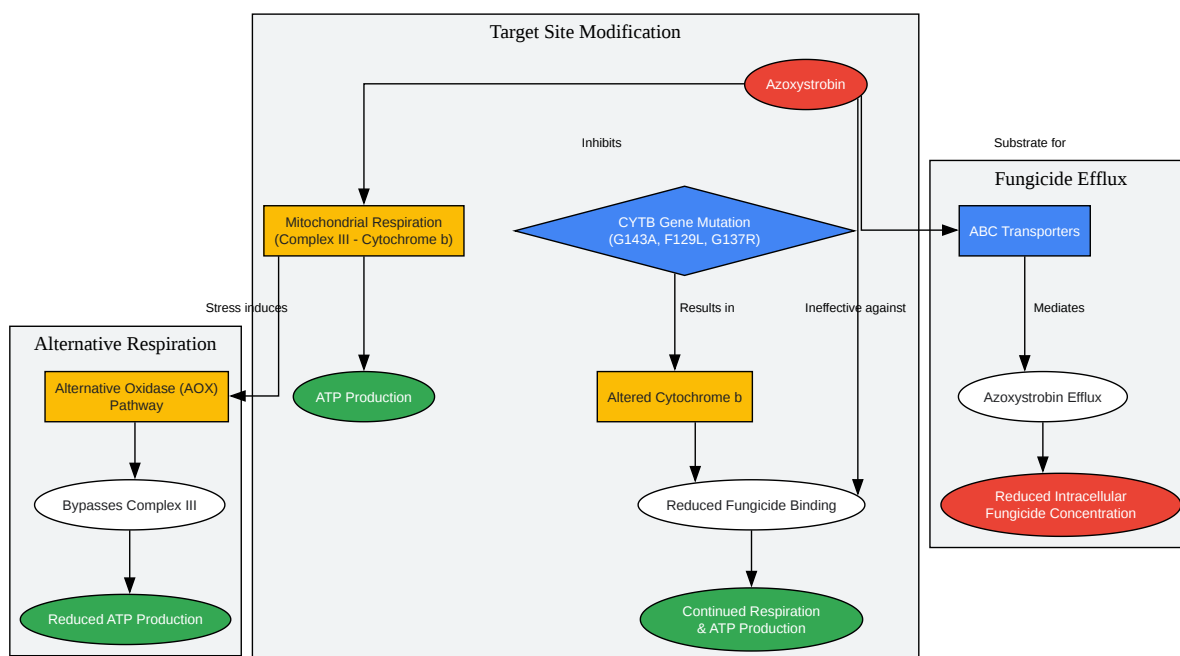
Procedure:

- RNA Extraction: Extract total RNA from fungal mycelium that has been exposed to a sub-lethal concentration of **azoxystrobin** and from an untreated control.

- **cDNA Synthesis:** Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.
- **Primer Design:** Design specific primers for the target genes and the reference gene. Primers should be 18-24 bp long, have a GC content of 40-60%, and amplify a product of 100-200 bp.
- **qPCR Reaction:** Set up the qPCR reaction with cDNA, primers, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
- **Data Analysis:** Analyze the qPCR data using the comparative Ct ($2^{-\Delta\Delta Ct}$) method to determine the relative fold change in gene expression in the **azoxystrobin**-treated sample compared to the untreated control, normalized to the reference gene. An upregulation of AOX or ABC transporter genes in the presence of **azoxystrobin** would suggest their involvement in the resistance mechanism.

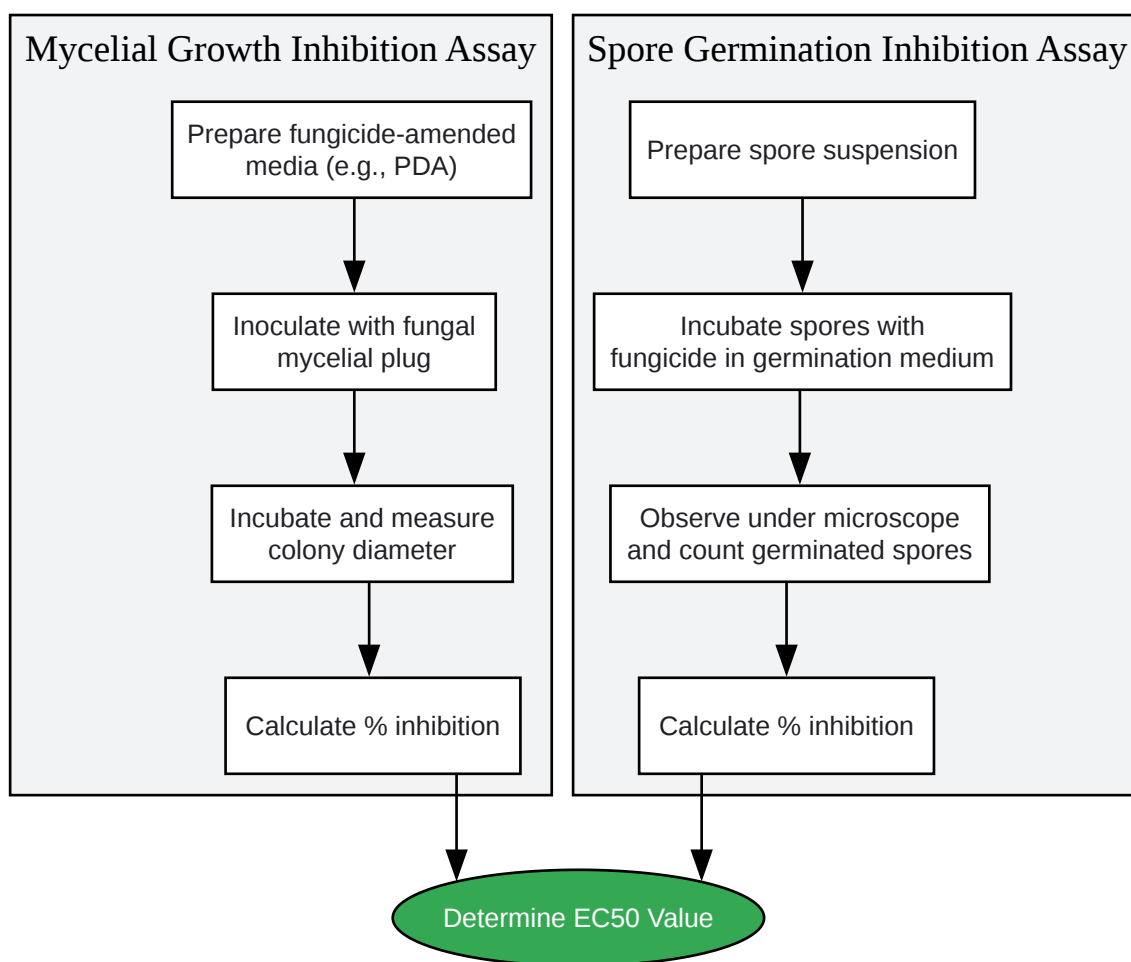
Visualizing Resistance Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.



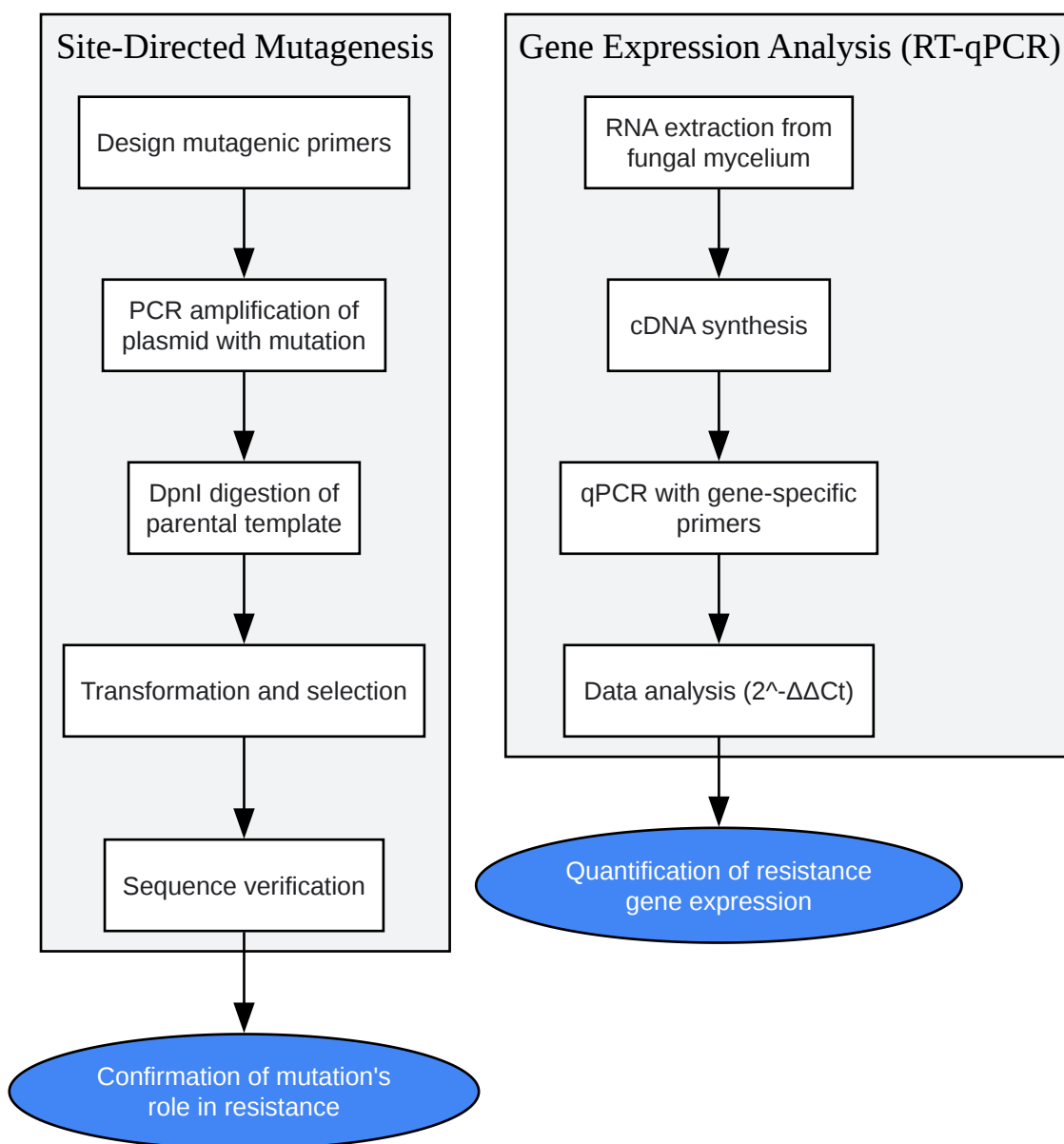
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Caption: Core mechanisms of **azoxystrobin** resistance in fungi.



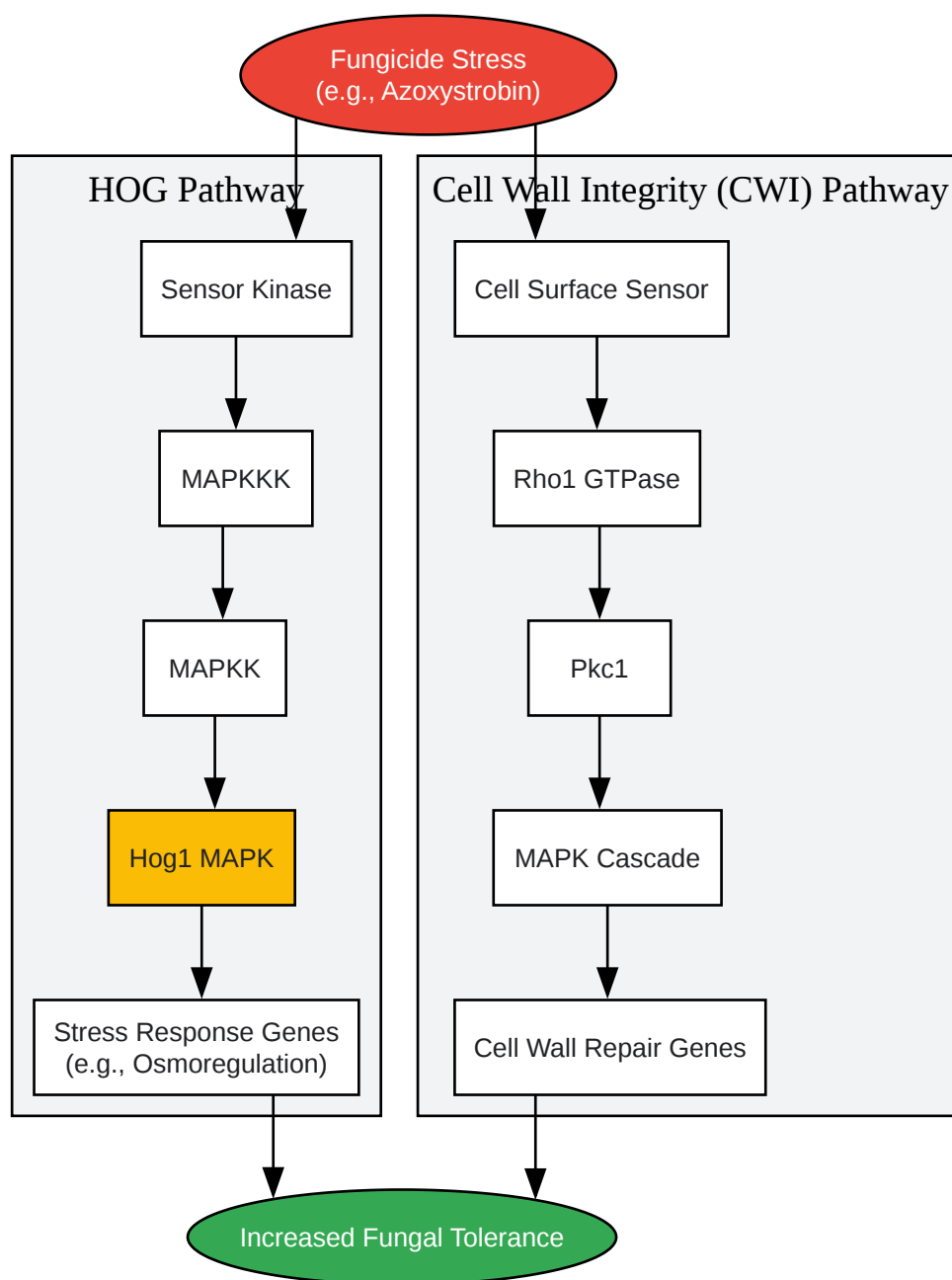
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Caption: Experimental workflow for fungicide sensitivity assays.



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Caption: Workflow for molecular analysis of resistance.



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Caption: Fungal stress signaling pathways involved in fungicide tolerance.

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